5,5-Difluoro-2-azaspiro[3.4]octane
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Overview
Description
5,5-Difluoro-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
5,5-Difluoro-2-azaspiro[3.4]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects, while in materials science, it may influence the properties of the materials it is incorporated into.
Comparison with Similar Compounds
2-azaspiro[3.4]octane: A structurally similar compound without the fluorine atoms.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness: 5,5-Difluoro-2-azaspiro[3.4]octane is unique due to the presence of the fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it distinct from other spirocyclic compounds and potentially more useful in certain applications.
Properties
Molecular Formula |
C7H11F2N |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5,5-difluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-1-2-6(7)4-10-5-6/h10H,1-5H2 |
InChI Key |
NWUSMKJCKBWTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C(C1)(F)F |
Origin of Product |
United States |
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